molecular formula C11H10N2O2 B12859478 (2E)-3-(2-Methyl-2H-indazol-6-yl)acrylic acid

(2E)-3-(2-Methyl-2H-indazol-6-yl)acrylic acid

Cat. No.: B12859478
M. Wt: 202.21 g/mol
InChI Key: BLROQGIFGQCVBK-HWKANZROSA-N
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Description

(2E)-3-(2-Methyl-2H-indazol-6-yl)acrylic acid is a chemical compound with the molecular formula C11H10N2O2 This compound features an indazole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-Methyl-2H-indazol-6-yl)acrylic acid typically involves the formation of the indazole ring followed by the introduction of the acrylic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-methyl-1H-indazole, the acrylic acid group can be introduced through a Heck reaction or a Wittig reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-Methyl-2H-indazol-6-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

    Substitution: The indazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(2E)-3-(2-Methyl-2H-indazol-6-yl)acrylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which (2E)-3-(2-Methyl-2H-indazol-6-yl)acrylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The indazole ring can bind to active sites, influencing the activity of the target molecule. Pathways involved may include signal transduction or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

(E)-3-(2-methylindazol-6-yl)prop-2-enoic acid

InChI

InChI=1S/C11H10N2O2/c1-13-7-9-4-2-8(3-5-11(14)15)6-10(9)12-13/h2-7H,1H3,(H,14,15)/b5-3+

InChI Key

BLROQGIFGQCVBK-HWKANZROSA-N

Isomeric SMILES

CN1C=C2C=CC(=CC2=N1)/C=C/C(=O)O

Canonical SMILES

CN1C=C2C=CC(=CC2=N1)C=CC(=O)O

Origin of Product

United States

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